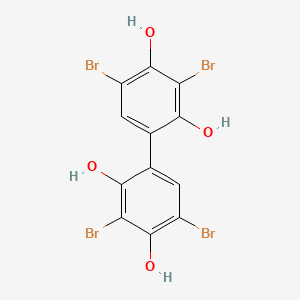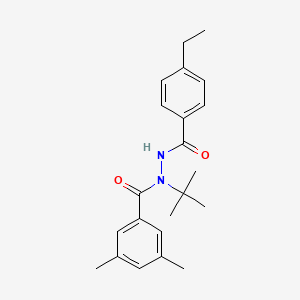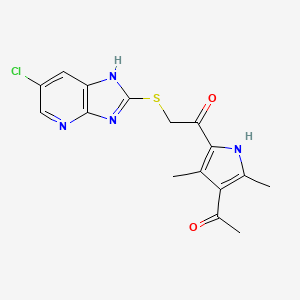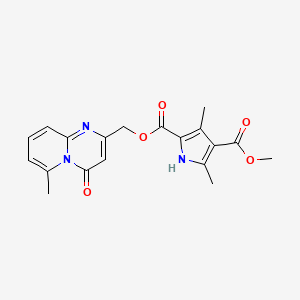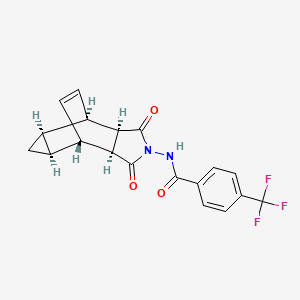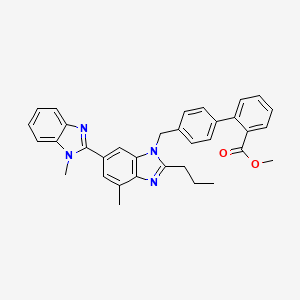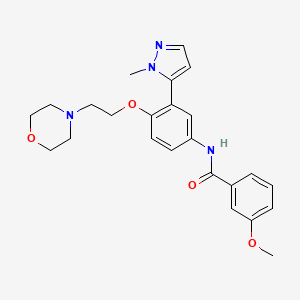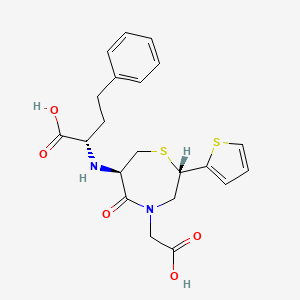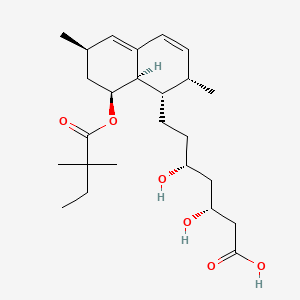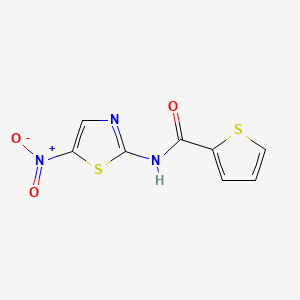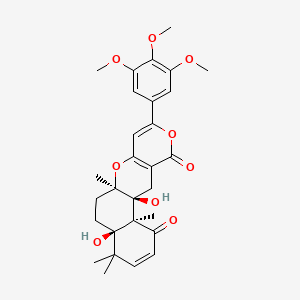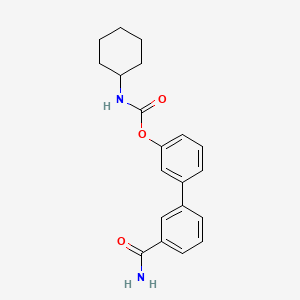
URB597
Vue d'ensemble
Description
URB597, également connu sous le nom d’ester 3’-carbamoylbiphényl-3-yle de l’acide cyclohexylcarbamique, est un inhibiteur relativement sélectif et irréversible de l’enzyme hydrolase de l’amide d’acide gras (FAAH). La FAAH est la principale enzyme de dégradation de l’endocannabinoïde anandamide. L’inhibition de la FAAH par l’this compound entraîne une accumulation d’anandamide dans le système nerveux central et en périphérie, où elle active les récepteurs cannabinoïdes .
Applications De Recherche Scientifique
URB597 has a wide range of scientific research applications, including:
Mécanisme D'action
L’URB597 exerce ses effets en inhibant irréversiblement la FAAH, ce qui entraîne une accumulation d’anandamide. L’anandamide active ensuite les récepteurs cannabinoïdes, en particulier les récepteurs CB1 et CB2, ce qui entraîne divers effets physiologiques. L’inhibition de la FAAH par l’this compound implique la formation d’une liaison covalente avec le site actif de l’enzyme .
Analyse Biochimique
Biochemical Properties
URB597 interacts with FAAH, reducing the breakdown of endocannabinoids . This interaction enhances the concentration of endocannabinoids, which are involved in modulating various biochemical reactions. This compound also influences the MAPK/PI3K signaling pathways, which are crucial for cell survival .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound can reduce the increase of pro-inflammatory cytokine interleukin-1β (IL-1β) and nucleotide binding and oligomerization domain-like receptor family pyrin domain-containing 3 (NLRP3) in the hippocampus and medial prefrontal cortex (mPFC) of both sexes .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to FAAH and inhibiting its activity. This leads to an increase in the levels of endocannabinoids. Additionally, this compound influences the MAPK/PI3K signaling pathways, which are involved in cell survival .
Metabolic Pathways
This compound is involved in the endocannabinoid metabolic pathway. It interacts with the enzyme FAAH, reducing the breakdown of endocannabinoids .
Transport and Distribution
It is known that this compound interacts with FAAH, which is widely distributed in various tissues .
Subcellular Localization
Given its interaction with FAAH, it is likely that this compound is localized to the same subcellular compartments as this enzyme .
Méthodes De Préparation
Voies de Synthèse et Conditions de Réaction
L’URB597 peut être synthétisé par un processus en plusieurs étapes impliquant la réaction de l’isocyanate de cyclohexyle avec l’ester 3’-carbamoylbiphényl-3-yle. La réaction nécessite généralement un solvant organique tel que le dichlorométhane et est réalisée à des températures contrôlées .
Méthodes de Production Industrielle
Bien que les méthodes spécifiques de production industrielle de l’this compound ne soient pas largement documentées, la synthèse implique généralement des techniques de synthèse organique standard, y compris l’utilisation de groupes protecteurs, des étapes de purification et la caractérisation à l’aide de techniques telles que la résonance magnétique nucléaire (RMN) et la spectrométrie de masse (SM) .
Analyse Des Réactions Chimiques
Types de Réactions
L’URB597 subit diverses réactions chimiques, notamment :
Oxydation : L’this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.
Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans l’this compound.
Substitution : Des réactions de substitution peuvent se produire au niveau des cycles aromatiques ou du groupe carbamate.
Réactifs et Conditions Courants
Les réactifs courants utilisés dans ces réactions comprennent des oxydants comme le permanganate de potassium, des réducteurs comme l’hydrure de lithium et d’aluminium, et des nucléophiles pour les réactions de substitution. Les conditions varient en fonction de la réaction souhaitée, impliquant généralement des températures contrôlées et des solvants tels que le dichlorométhane ou l’éthanol .
Principaux Produits Formés
Les principaux produits formés à partir de ces réactions dépendent des conditions réactionnelles spécifiques. Par exemple, l’oxydation peut donner des dérivés hydroxylés, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles aromatiques .
Applications de la Recherche Scientifique
L’this compound a un large éventail d’applications en recherche scientifique, notamment :
Comparaison Avec Des Composés Similaires
Composés Similaires
- Acide 4-nonylphénylboronique
- LY-2183240
- PF-04457845
Unicité
L’URB597 est unique par son inhibition relativement sélective et irréversible de la FAAH, ce qui le distingue des autres inhibiteurs de la FAAH. Sa capacité à augmenter les niveaux d’anandamide et à moduler le système endocannabinoïde en fait un outil précieux dans la recherche et les applications thérapeutiques potentielles .
Propriétés
IUPAC Name |
[3-(3-carbamoylphenyl)phenyl] N-cyclohexylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c21-19(23)16-8-4-6-14(12-16)15-7-5-11-18(13-15)25-20(24)22-17-9-2-1-3-10-17/h4-8,11-13,17H,1-3,9-10H2,(H2,21,23)(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROFVXGGUISEHAM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)OC2=CC=CC(=C2)C3=CC(=CC=C3)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70203046 | |
| Record name | URB-597 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47204541 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
546141-08-6 | |
| Record name | 3′-(Aminocarbonyl)[1,1′-biphenyl]-3-yl N-cyclohexylcarbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=546141-08-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | URB-597 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0546141086 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | URB-597 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70203046 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | URB597 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | URB-597 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PX47LB88FO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 3′-Carbamoyl-[1,1′-biphenyl]-3-yl cyclohexylcarbamate (URB597) primarily targets fatty acid amide hydrolase (FAAH), an intracellular serine hydrolase. []
A: this compound acts as a potent and selective inhibitor of FAAH. [, ] It binds to FAAH, preventing the enzyme from breaking down fatty acid ethanolamides (FAEs) like anandamide. []
A: Inhibition of FAAH by this compound leads to increased levels of FAEs, particularly anandamide, in various tissues, including the brain. [, , ] This elevation in anandamide levels results in enhanced activation of cannabinoid receptors, primarily CB1 receptors. [, ]
A: The augmented cannabinoid signaling resulting from this compound-mediated FAAH inhibition has been shown to produce antinociceptive, anti-inflammatory, anxiolytic, and neuroprotective effects in various preclinical models. [, , , , , , , , ]
ANone: The molecular formula of this compound is C20H22N2O3, and its molecular weight is 338.4 g/mol.
ANone: While the provided research papers don't offer detailed spectroscopic data, this information can be found in the compound's chemical supplier databases and publications dedicated to its chemical synthesis.
ANone: Information about this compound's material compatibility and stability under various conditions is not extensively discussed within the provided research articles. These aspects would be explored in pre-formulation and formulation development studies.
ANone: this compound is not a catalyst; it is an enzyme inhibitor. Therefore, information about its catalytic properties and applications is not applicable.
ANone: The provided research papers primarily focus on in vitro and in vivo studies of this compound. While they don't delve into computational modeling, this approach could be employed to further understand its binding interactions with FAAH and predict the effects of structural modifications.
A: The research mentions other FAAH inhibitors, such as URB532 and Compound 7, but they did not activate TRPA1 channels. [] This suggests structural variations can significantly impact this compound's activity and selectivity profile.
ANone: Details regarding the stability of this compound under various conditions and formulation strategies are not extensively covered in the provided research papers. These aspects are critical for drug development and would be investigated in preformulation and formulation studies.
ANone: The provided research articles focus on the scientific aspects of this compound and do not discuss SHE regulations. Compliance with these regulations is crucial for drug development and commercialization.
A: Research indicates that this compound can be effectively administered through various routes, including intraperitoneal [, , , , , , , , , , , , , , , , , ] and intracerebroventricular injections. [, ]
ANone: The precise metabolic pathways of this compound are not extensively detailed in the provided papers.
ANone: The primary route of this compound elimination from the body is not explicitly mentioned in the research.
A: The duration of action of this compound can vary depending on the dose, route of administration, and the specific experimental model. []
A: Studies have shown that this compound dose-dependently increases anandamide levels and modulates downstream signaling pathways, including those involved in pain perception, anxiety, and neuroprotection. [, , , , , ]
ANone: Researchers have employed various in vitro and in vivo models to investigate the effects of this compound:
- Cell Culture: Human embryonic kidney (HEK293) cells transfected with TRP channels, [, ] rat dorsal root ganglion (DRG) neurons, [, ] and SH-SY5Y human neuroblastoma cells [] have been used.
- Animal Models: Rodent models of pain (e.g., chronic constriction injury, formalin test, tail-flick test), [, , , , ] anxiety (e.g., elevated plus maze), [, ] depression (e.g., forced swim test), [, ] and neurodegenerative diseases (e.g., Parkinson's disease) [] have been employed.
ANone: this compound has demonstrated efficacy in preclinical models of:
- Pain: Reducing hyperalgesia and allodynia in models of neuropathic pain, inflammatory pain, and pain associated with sickle cell disease. [, , , , ]
- Anxiety and Depression: Attenuating anxiety-like and depressive-like behaviors. [, , ]
- Neuroprotection: Protecting against neuronal damage in models of Parkinson's disease, stroke, and vascular dementia. [, , ]
ANone: The development of resistance to this compound and potential cross-resistance with other compounds is not discussed in the provided research papers.
ANone: While the research articles highlight the therapeutic potential of this compound, comprehensive toxicology and long-term safety data are not presented. These are crucial aspects for drug development and require further investigation.
ANone: The provided research papers primarily focus on evaluating the pharmacological effects of this compound using systemic and central administration routes. Strategies for targeted drug delivery are not explored.
A: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has been employed to measure levels of this compound, anandamide, and other FAEs in biological samples. [, ]
ANone: Researchers have employed various techniques in addition to LC-MS/MS, including:
- Electrophysiology: To assess the activity of neurons and sensory nerves. [, , , ]
- Behavioral Assays: To evaluate pain, anxiety, depression, and cognitive function in animal models. [, , , , , , , , , , , ]
- Molecular Biology Techniques: Such as RT-qPCR and Western blotting, to examine gene and protein expression. [, , ]
- Immunohistochemistry: To visualize the distribution of proteins in tissues. [, ]
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


